(2R,3S,4R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol
Overview
Description
(2R,3S,4R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with hydroxymethyl and methoxy groups. Its stereochemistry is defined by the specific arrangement of its hydroxyl groups, making it a unique molecule with distinct properties.
Mechanism of Action
Target of Action
1-O-methyl-D-ribofuranose, also known as (2R,3S,4R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol, is a type of β-D-ribofuranoside . β-D-ribofuranosides are commonly found in living organisms in the form of N- and O-glycosides . They are involved in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . Therefore, the primary targets of 1-O-methyl-D-ribofuranose are likely to be the enzymes and proteins involved in these processes.
Mode of Action
It is known that β-d-ribofuranosides can adopt different conformations, such as e0-like and e4-like . These conformations are influenced by factors such as the unfavorable ecliptic orientation of the 2-OH and 3-OH groups, the 1,3-pseudodiaxial interaction of the aglycone and terminal hydroxymethyl group, and the endo-anomeric effect . These conformations may affect the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
1-O-methyl-D-ribofuranose may affect various biochemical pathways due to its presence in nucleotides, which serve as monomeric units of RNA . RNA is essential for encoding, transmitting, and expressing genetic information in living organisms . Therefore, the compound may influence the pathways related to these processes.
Result of Action
Β-d-ribofuranosides are known to play essential roles in living organisms, including encoding, transmitting, and expressing genetic information . Therefore, it is likely that 1-O-methyl-D-ribofuranose has similar effects.
Action Environment
The action of 1-O-methyl-D-ribofuranose may be influenced by various environmental factors. For instance, it has been suggested that a steady temperature gradient may steer an open isomerisation network into a non-equilibrium steady state where furanose is boosted beyond the limits set by equilibrium thermodynamics . This could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions. The hydroxymethyl and methoxy groups are introduced through selective functional group transformations. Reaction conditions often involve the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can produce a variety of ether or ester compounds.
Scientific Research Applications
(2R,3S,4R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications due to its unique structural properties, which may interact with biological targets.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R)-2-(Hydroxymethyl)-5-hydroxytetrahydrofuran-3,4-diol
- (2R,3S,4R)-2-(Hydroxymethyl)-5-ethoxytetrahydrofuran-3,4-diol
Uniqueness
Compared to similar compounds, (2R,3S,4R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol is unique due to its specific methoxy substitution, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRCAPFICWVAQ-JDJSBBGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@@H]([C@H](O1)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472765 | |
Record name | 1-O-methyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13039-63-9 | |
Record name | 1-O-methyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S,4R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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